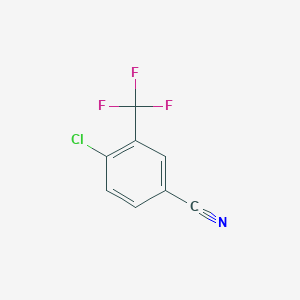

4-Chloro-3-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPYHJRQZZCFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371385 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-54-2 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-(trifluoromethyl)benzonitrile

Introduction

4-Chloro-3-(trifluoromethyl)benzonitrile, a substituted benzonitrile derivative, is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a trifluoromethyl group and a chloro substituent, imparts distinct chemical reactivity and physical characteristics that are pivotal in the development of novel bioactive molecules.[1] A thorough understanding of its physical properties is paramount for researchers and drug development professionals, as these attributes fundamentally influence a compound's behavior from synthesis and purification to formulation and bioavailability.[2][3][4][5] This guide provides a comprehensive overview of the core physical properties of this compound and details robust, field-proven methodologies for their determination.

The physicochemical properties of a drug candidate, such as its melting point, boiling point, and solubility, are critical determinants of its "drug-likeness" and ultimate therapeutic efficacy.[2][6] These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its journey through the body to its target site.[3] For instance, solubility profoundly affects how readily a drug dissolves in physiological fluids for absorption, while the melting point can provide insights into the purity and stability of the solid form.[4][5] Therefore, accurate characterization of these properties is a foundational step in the drug discovery and development cascade.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1735-54-2 | [1][7][8] |

| Molecular Formula | C₈H₃ClF₃N | [1][7][8] |

| Molecular Weight | 205.56 g/mol | [1][7][8] |

| Appearance | White to almost white powder or crystal | [1][7] |

| Melting Point | 63 - 68 °C | [1][7][8] |

| Boiling Point | 100 - 105 °C at 11 mmHg | [1][7][8] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [7][8] |

| Solubility | Soluble in Methanol | [7][8] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment | [1][7] |

Synonyms for this compound include 2-Chloro-5-cyanobenzotrifluoride.[1][9]

Experimental Protocols for Physical Property Determination

The following protocols are designed to be self-validating and provide a clear rationale for each step, ensuring the generation of reliable and reproducible data.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range.

Methodology: Capillary Method using a Digital Melting Point Apparatus

This method is widely adopted for its accuracy and small sample requirement.[10]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial as residual solvent can act as an impurity, leading to an inaccurate melting point reading.[11]

-

Introduce a small amount of the powdered sample into a capillary tube (one end sealed) by tapping the open end into the sample.[11]

-

Compact the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. A packed sample height of 2-3 mm is ideal.[12]

-

-

Apparatus Setup and Calibration:

-

Before the first use of the day, it is best practice to calibrate the digital melting point apparatus using certified reference standards with known melting points (e.g., pure urea or cinnamic acid).[13] This ensures the trustworthiness of the temperature readings.

-

Place the capillary tube containing the sample into the heating block of the apparatus.[11]

-

-

Measurement:

-

For an unknown sample, a rapid preliminary determination with a fast ramp rate (e.g., 10-20 °C/min) can be performed to find an approximate melting range.[13]

-

For a precise measurement, set the starting temperature to approximately 15-20 °C below the expected melting point and use a slow heating rate of 1-2 °C/minute.[11] This slow ramp rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2). The melting point range is reported as T1 - T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Logical Relationship Diagram: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[14][15] It is a characteristic physical property that can be used for identification and to assess purity.[14] Given that this compound is a solid at room temperature, its boiling point is determined at a reduced pressure to prevent decomposition at higher temperatures.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities and provides an accurate boiling point measurement.[16][17]

Step-by-Step Protocol:

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[16][17]

-

Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid level is above the sample level.[16][17] The unique shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the sample and thermometer.[16]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate.[16]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[16][18] This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[16][17] This is the point where the vapor pressure of the sample equals the external pressure. Record this temperature.

-

-

Pressure Correction (if necessary):

-

Since the boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment. The observed boiling point can then be corrected to standard pressure (760 mmHg) if required.

-

Caption: A decision tree for qualitative solubility analysis.

Conclusion

The physical properties of this compound are fundamental to its application in research and development. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its melting point, boiling point, and solubility. By adhering to these methodologies, researchers and drug development professionals can ensure the quality and consistency of their work, ultimately facilitating the advancement of new chemical entities from the laboratory to clinical applications. The causality-driven approach to these protocols, emphasizing calibration, controlled conditions, and careful observation, underpins the generation of trustworthy and reproducible data, which is the cornerstone of scientific integrity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. raytor.com [raytor.com]

- 5. Physical properties of drug: Significance and symbolism [wisdomlib.org]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. This compound | 1735-54-2 [m.chemicalbook.com]

- 8. 1735-54-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 1735-54-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Chloro-5-cyanobenzotrifluoride chemical structure

An In-depth Technical Guide to 2-Chloro-5-cyanobenzotrifluoride: A Keystone Intermediate in Modern Synthesis

Executive Summary

2-Chloro-5-cyanobenzotrifluoride, also known as 2-Chloro-5-(trifluoromethyl)benzonitrile, is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a trifluoromethyl group, a nitrile group, and a chlorine atom—provides a versatile platform for a wide range of chemical transformations. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in the development of pharmaceutical and agrochemical agents. The strategic placement of electron-withdrawing groups and a reactive chlorine atom makes this intermediate invaluable for constructing molecules with enhanced biological activity, metabolic stability, and desired pharmacokinetic profiles.

Molecular Identity and Physicochemical Profile

The precise arrangement of functional groups on the benzene ring dictates the chemical behavior and synthetic utility of 2-Chloro-5-cyanobenzotrifluoride.

Chemical Structure

The structure consists of a benzene ring substituted at position 1 with a trifluoromethyl group (-CF3), at position 2 with a chlorine atom (-Cl), and at position 5 with a cyano (nitrile) group (-CN).

4-Chloro-3-(trifluoromethyl)benzonitrile CAS number 1735-54-2

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS number 1735-54-2, is a highly functionalized aromatic compound of significant interest in chemical research and industrial synthesis. Its structure, featuring a benzonitrile core substituted with a chloro group and a trifluoromethyl group, makes it a uniquely versatile building block. The trifluoromethyl group, in particular, imparts enhanced stability and reactivity, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility also extends to material science, where its fluorinated structure contributes to the development of advanced polymers and coatings with improved chemical and thermal resistance.[1] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, reactivity, synthetic methodologies, and key applications.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. It typically presents as a white to off-white crystalline solid.[1]

| Property | Value | Source |

| CAS Number | 1735-54-2 | [1] |

| Molecular Formula | C₈H₃ClF₃N | [1][2][3] |

| Molecular Weight | 205.56 g/mol | [1][3] |

| IUPAC Name | This compound | [] |

| Synonyms | 2-Chloro-5-cyanobenzotrifluoride | [1][3] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 63 - 68 °C | [1][3] |

| Boiling Point | 100 - 105 °C at 11 mmHg | [1][3] |

| Purity | ≥ 98% (by GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment | [1][3] |

The Chemistry of a Privileged Scaffold: Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups: the nitrile, the chloro substituent, and the trifluoromethyl group. The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups significantly influences the electron density of the aromatic ring. This electronic effect is central to the molecule's utility in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing groups (-CF₃ and -CN) deactivate the benzene ring towards electrophilic attack but strongly activate it for Nucleophilic Aromatic Substitution (SNAr), particularly at the chlorine-bearing carbon. These groups stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction. This makes the chloro group an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols), providing a direct pathway to a diverse range of derivatives.

Transformations of the Nitrile Group

The nitrile functional group is a versatile handle for further molecular elaboration. It can undergo a variety of transformations, most commonly hydrolysis to form a carboxylic acid or reduction to a primary amine. These reactions open up entirely new synthetic trees, allowing for the introduction of amide bonds, further N-alkylation, and other modifications critical for building complex molecules, particularly in drug discovery.[5]

Synthetic Pathways and Methodologies

The synthesis of this compound often involves multi-step sequences starting from more common precursors. A prevalent strategy in fine chemical manufacturing is the Sandmeyer reaction, which utilizes a diazonium salt intermediate. This classic transformation provides a reliable and scalable route to introduce the nitrile group onto the aromatic ring.

Exemplary Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a plausible synthesis starting from the corresponding aniline. The causality behind the experimental choices is critical: the diazotization must be conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing, and the use of a copper(I) cyanide catalyst is essential for the efficient conversion to the nitrile.

Step 1: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).

-

Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring until a fine slurry is formed.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Cool this catalyst solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Core Applications and Field-Proven Insights

The unique combination of functional groups makes this compound a strategic intermediate in several high-value chemical industries.

-

Pharmaceutical Development : The trifluoromethyl group is a well-regarded "bioisostere" for other groups and is known to enhance key drug properties such as metabolic stability, membrane permeability, and binding affinity.[6] This makes this compound an attractive starting material for synthesizing novel therapeutic agents, particularly those with anti-inflammatory and analgesic properties.[1]

-

Agrochemical Synthesis : In crop protection, this molecule serves as a key intermediate for creating new pesticides and herbicides.[1] The trifluoromethyl moiety can contribute to the potency and environmental persistence profile of the final active ingredient.

-

Advanced Materials Science : The compound is used in the formulation of specialty polymers and coatings.[1] The presence of fluorine imparts desirable properties such as high thermal stability, chemical inertness, and hydrophobicity, leading to materials with enhanced durability and performance.[1]

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of this compound is paramount. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds provides a strong basis for assessing potential hazards. Similar fluorinated and chlorinated benzonitriles are classified as hazardous.

Disclaimer: This information is based on related chemical structures. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before any handling or use.

| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity | H301: Toxic if swallowed.[7] | P264, P270, P301+P310 |

| H312+H332: Harmful in contact with skin or if inhaled.[7] | P261, P271, P280, P302+P352, P304+P340 | |

| Skin Irritation | H315: Causes skin irritation.[7][8][9] | P280, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation.[7][8][9] | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation.[7][8][9] | P261, P271, P304+P340, P403+P233 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, driven by the strategic placement of its chloro, cyano, and trifluoromethyl groups, provides chemists with a reliable and versatile platform for molecular construction. From designing next-generation pharmaceuticals and agrochemicals to engineering high-performance materials, the applications of this compound underscore its importance in modern chemistry. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 1735-54-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. innospk.com [innospk.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)benzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-3-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive publicly available quantitative solubility data, this document leverages theoretical principles, including Hansen Solubility Parameters (HSPs), and qualitative data from analogous compounds to predict and rationalize its solubility in a range of common organic solvents. Furthermore, this guide details standardized experimental methodologies for determining solubility, ensuring researchers can generate reliable data in-house. Safety protocols for handling this compound are also a key focus, providing a robust framework for its safe application in research and development.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a versatile building block in organic synthesis. Its utility in the creation of complex molecules necessitates a thorough understanding of its physical properties, paramount among which is its solubility. The choice of solvent is critical in synthetic chemistry, directly impacting reaction kinetics, yield, and purity. In drug development, solubility is a cornerstone of formulation, influencing bioavailability and efficacy. This guide serves as a foundational resource for chemists and researchers, enabling informed solvent selection for the synthesis, purification, and formulation of this compound and its derivatives.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₃N | [1][2][3] |

| Molecular Weight | 205.56 g/mol | [1] |

| Appearance | Colorless to light yellow solid / White to almost white powder to crystal | [1][4] |

| Melting Point | 45-48 °C / 63-67 °C | [1][4] |

| Boiling Point | ~208-210 °C / 105 °C @ 11 mmHg | [1][3][4] |

Predicted Solubility Profile

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as ethers and ketones.[4] One source specifically states its solubility in methanol.

Based on the solubility of the closely related compound, 4-chlorobenzonitrile, which is reported to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), acetonitrile, ethanol, and acetone, a similar trend can be anticipated for this compound.[1][2][4]

A Theoretical Approach: Hansen Solubility Parameters (HSPs)

To provide a more quantitative prediction, we can turn to Hansen Solubility Parameters (HSPs). HSPs are a powerful tool for predicting the solubility of a solute in a solvent by considering three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] The principle is that substances with similar HSPs are likely to be miscible.

While the exact HSPs for this compound have not been experimentally determined, we can use the values for benzonitrile as a baseline and consider the influence of the chloro and trifluoromethyl substituents.

Hansen Solubility Parameters for Benzonitrile:

| Parameter | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Value (MPa½) | 19.9 | 9.0 | 3.3 |

Source: Accu Dyne Test[3]

The chloro and trifluoromethyl groups are both electron-withdrawing and will increase the polarity of the molecule. Therefore, it is expected that the δP value for this compound will be higher than that of benzonitrile. The potential for hydrogen bonding is low, so the δH value is likely to remain small. The dispersion forces will be influenced by the increased molecular size and electron density.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure and comparison with analogous compounds, the following solubility profile is predicted:

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent capable of dipole-dipole interactions. Confirmed by qualitative data. |

| Ethanol | High | Similar to methanol, a polar protic solvent. |

| Acetone | High | Polar aprotic solvent with a strong dipole moment, likely to interact favorably with the nitrile and trifluoromethyl groups. Confirmed by qualitative data for analogous compounds.[1][2] |

| Dichloromethane | Moderate to High | A polar aprotic solvent that is a good general solvent for many organic compounds. |

| Ethyl Acetate | Moderate | A moderately polar solvent. |

| Toluene | Moderate to Low | A non-polar aromatic solvent. Solubility will depend on the balance between the polar groups and the aromatic ring. |

| Hexane | Low | A non-polar aliphatic solvent, unlikely to effectively solvate the polar functional groups. |

| Water | Very Low | The hydrophobic chlorobenzene and trifluoromethyl groups will likely dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility

For precise and reliable data, experimental determination of solubility is essential. The following outlines a standard laboratory protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Data Analysis

The concentration of the saturated solution is determined from the HPLC or GC analysis using a pre-established calibration curve. The solubility is then expressed in appropriate units, such as g/100 mL or mol/L.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care. The following safety precautions are based on available Safety Data Sheets (SDS) for this and structurally related compounds.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior in organic solvents can be achieved through the application of fundamental chemical principles and comparison with analogous structures. The compound is expected to be highly soluble in polar organic solvents and poorly soluble in non-polar and aqueous media. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable methodology. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

- 1. CAS 623-03-0: 4-Chlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile from 3-amino-4-chlorobenzonitrile

Abstract

The introduction of a trifluoromethyl (-CF3) group into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, profoundly enhancing the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical overview of the synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile, a valuable fluorinated building block, commencing from the readily available precursor, 3-amino-4-chlorobenzonitrile. We will explore the foundational principles of the synthetic route, which hinges on the diazotization of the primary aromatic amine followed by a trifluoromethylation reaction. A comparative analysis of various trifluoromethylation strategies, including the classic Sandmeyer-type reactions and modern photoredox catalysis, will be presented. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of Trifluoromethylated Aromatics

The trifluoromethyl group is a key substituent in numerous blockbuster pharmaceuticals and agrochemicals.[2] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule. The target compound, this compound, serves as a versatile intermediate in the synthesis of more complex molecules, leveraging its three distinct functional handles: the nitrile, the chloro, and the trifluoromethyl group. The synthetic pathway from 3-amino-4-chlorobenzonitrile is an illustrative example of converting a simple aromatic amine into a highly functionalized, high-value product.[3]

The core transformation involves two key steps:

-

Diazotization: The conversion of the primary amino group of 3-amino-4-chlorobenzonitrile into a diazonium salt. This highly reactive intermediate is typically not isolated and is used in situ.[4][5]

-

Trifluoromethylation: The replacement of the diazonium group with a trifluoromethyl group. Several methods exist for this transformation, each with its own set of advantages and limitations.

This guide will delve into the mechanistic underpinnings of these steps and provide detailed procedural outlines.

The Foundational Step: Diazotization of 3-amino-4-chlorobenzonitrile

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[4][5] This reaction is performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.[4]

The overall reaction is as follows:

ClC₆H₃(NH₂)CN + NaNO₂ + 2HCl → [ClC₆H₃(N₂⁺)CN]Cl⁻ + NaCl + 2H₂O

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the primary amine. A series of proton transfers and elimination of water leads to the formation of the aryl diazonium salt.

Experimental Protocol: General Diazotization Procedure

Materials:

-

3-amino-4-chlorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of the Amine Salt Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-4-chlorobenzonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 eq).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath with vigorous stirring. It is crucial to maintain this temperature throughout the reaction.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension via a dropping funnel. The addition rate should be controlled to keep the temperature below 5 °C.

-

Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure the reaction goes to completion. The resulting solution of the diazonium salt is then used immediately in the subsequent trifluoromethylation step.

Safety Note: Aryl diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.

Trifluoromethylation Strategies: A Comparative Analysis

The choice of trifluoromethylation method is critical and depends on factors such as substrate scope, reaction conditions, cost, and availability of reagents. Below, we discuss several prominent methods for the conversion of the aryl diazonium salt of 3-amino-4-chlorobenzonitrile to the desired product.

The Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction is a classic method for the conversion of aryl diazonium salts to aryl halides or pseudohalides using a copper(I) salt as a catalyst or reagent.[1] A "Sandmeyer-type" trifluoromethylation has been developed, offering a practical route to benzotrifluorides.[6][7][8] This method can be performed as a two-step process with a pre-formed diazonium salt or as a more convenient one-pot procedure.[6]

Mechanism: The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with a copper-trifluoromethyl species to yield the final product and regenerate the copper(I) catalyst.[1]

Experimental Protocol: One-Pot Sandmeyer-Type Trifluoromethylation

Materials:

-

3-amino-4-chlorobenzonitrile

-

tert-Butyl nitrite

-

Anhydrous p-toluenesulfonic acid (PTSA)

-

Copper(I) thiocyanate (CuSCN)

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (anhydrous)

Procedure: [8]

-

Diazotization in situ: In a dry reaction vessel under a nitrogen atmosphere, dissolve 3-amino-4-chlorobenzonitrile (1.0 eq) and anhydrous p-toluenesulfonic acid (1.5 eq) in anhydrous acetonitrile. Add tert-butyl nitrite (1.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Trifluoromethylation: In a separate vessel, prepare a suspension of CuSCN (0.5 eq), TMSCF₃ (1.5 eq), and Cs₂CO₃ (1.5 eq) in anhydrous acetonitrile.

-

Reaction: Add the diazonium salt solution from step 1 to the suspension from step 2.

-

Stirring: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Trifluoromethylation using Langlois' Reagent

Sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, is an inexpensive and stable solid that generates a trifluoromethyl radical (•CF₃) in situ.[9][10] It has a broad substrate scope and can be used for the trifluoromethylation of aryl diazonium salts.[11]

Mechanism: The Langlois reagent, upon activation (often with an oxidant), generates a trifluoromethyl radical. This radical then adds to the aryl diazonium salt, leading to the formation of the trifluoromethylated arene and the release of nitrogen gas.

Trifluoromethylation using Umemoto's Reagents

Umemoto's reagents are electrophilic trifluoromethylating agents, typically S-(trifluoromethyl)dibenzothiophenium salts.[12][13][14][15][16] While highly effective for the trifluoromethylation of various nucleophiles, their application to aryl diazonium salts is less common than radical-based methods. They are generally used in reactions where an electrophilic CF₃⁺ source is required.[15]

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals under gentle conditions.[17][18][19] This approach can be applied to the trifluoromethylation of aryl diazonium salts.

Mechanism: A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable trifluoromethyl source to generate a trifluoromethyl radical.[19] Alternatively, the excited photocatalyst can reduce the aryl diazonium salt to an aryl radical, which then reacts with a CF₃ source.[18]

Data Summary and Comparison of Methods

| Method | Trifluoromethylating Agent | Catalyst/Initiator | Typical Conditions | Advantages | Disadvantages |

| Sandmeyer-Type | TMSCF₃ | Copper(I) salt | Room temperature, anhydrous | Good yields, wide functional group tolerance, inexpensive CF₃ source.[6][8] | Requires stoichiometric copper salts, can have side reactions. |

| Langlois Reagent | CF₃SO₂Na | Oxidant (e.g., t-BuOOH) | Mild conditions | Inexpensive, stable reagent, broad scope.[9][10] | May require an external oxidant. |

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Often base-mediated | Varies | Highly reactive electrophilic source.[12][13] | Reagents are more expensive. |

| Photoredox Catalysis | Various (e.g., CF₃I, CF₃SO₂Cl) | Photocatalyst (e.g., Ru(bpy)₃²⁺), visible light | Room temperature | Very mild conditions, high functional group tolerance.[18][19] | Requires specialized photochemical equipment. |

Experimental Workflow and Logical Relationships

Below is a diagram illustrating the overall synthetic workflow from the starting material to the final product, highlighting the key decision points regarding the choice of trifluoromethylation method.

Caption: Synthetic workflow for this compound.

Conclusion and Future Outlook

The synthesis of this compound from 3-amino-4-chlorobenzonitrile is a robust and versatile transformation that provides access to a valuable fluorinated building block. The foundational diazotization step is well-established, while the subsequent trifluoromethylation offers a range of methodological choices to suit different laboratory settings and project requirements. The Sandmeyer-type reaction remains a practical and cost-effective option, while modern photoredox catalysis presents an exceptionally mild and functional-group-tolerant alternative. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and scalable methods for trifluoromethylation will remain an active area of research.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 7. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 10. ccspublishing.org.cn [ccspublishing.org.cn]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 13. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]

- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Umemoto Reagent I - Enamine [enamine.net]

- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Chloro-3-(trifluoromethyl)benzonitrile: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

4-Chloro-3-(trifluoromethyl)benzonitrile, identified by CAS number 1735-54-2, is a highly functionalized aromatic compound that has emerged as a pivotal building block in the synthesis of complex organic molecules.[1] Its unique architecture, featuring a nitrile group, a chloro substituent, and a trifluoromethyl moiety, provides three distinct points for chemical modification. The powerful electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the molecule's reactivity, particularly activating the chlorine atom for nucleophilic aromatic substitution and enabling a range of cross-coupling reactions.[2][3] This guide provides an in-depth analysis of the compound's synthesis, reactivity, and application, offering detailed experimental protocols and mechanistic insights tailored for researchers, chemists, and professionals in drug development and materials science. We will explore its utility in key transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group manipulations, culminating in a case study demonstrating its role in the synthesis of approved pharmaceuticals.

Core Compound Analysis: Properties and Electronic Profile

Physicochemical Properties

The utility of any synthetic building block begins with a fundamental understanding of its physical and chemical properties. This compound is typically a white to off-white crystalline solid under standard conditions.[1]

| Property | Value | Reference |

| CAS Number | 1735-54-2 | [4] |

| Molecular Formula | C₈H₃ClF₃N | [1] |

| Molecular Weight | 205.56 g/mol | [1][4] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 63 - 67 °C | [1] |

| Boiling Point | 105 °C / 11 mmHg | [1] |

| Synonym | 2-Chloro-5-cyanobenzotrifluoride | [1][5] |

Structural Features and Reactivity Analysis

The synthetic versatility of this compound stems directly from the electronic interplay of its three functional groups. The trifluoromethyl (-CF₃) and nitrile (-CN) groups are potent electron-withdrawing groups. Their positions relative to the chlorine atom are critical: the -CF₃ group at the meta-position and the -CN group at the para-position to the chlorine synergistically deplete the electron density of the aromatic ring. This pronounced electron deficiency is the primary driver for the compound's reactivity profile.

Caption: Electronic landscape and reactive sites of this compound.

Significance in Applied Chemistry

The trifluoromethyl group is a highly valued substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The strategic incorporation of this moiety via building blocks like this compound is a cornerstone of modern drug design.[7] Its application extends to agrochemicals, where these same properties contribute to the efficacy and stability of pesticides.[1] Furthermore, the compound's robust nature makes it a candidate for developing advanced polymers and coatings with enhanced thermal and chemical resistance.[1]

Synthesis of this compound

While numerous synthetic routes to substituted benzonitriles exist, a common and reliable strategy for this specific isomer involves a Sandmeyer-type reaction starting from the corresponding aniline. This approach is advantageous due to the commercial availability of the aniline precursor and the generally high yields of the cyanation step.

Retrosynthetic Workflow

The synthesis logically proceeds from the readily available 4-chloro-3-(trifluoromethyl)aniline. The core transformation is the conversion of the amino group into a nitrile via a diazonium salt intermediate.

Caption: Retrosynthetic analysis for the synthesis of the title compound.

Experimental Protocol: Diazotization and Sandmeyer Cyanation

This protocol is adapted from established methodologies for the synthesis of related halo-benzonitriles.[8][9]

Step 1: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should become a fine, stirrable slurry.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature is strictly maintained below 5 °C.

-

Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The dropwise addition controls the exothermic reaction.

-

-

Completion: After the addition is complete, stir the resulting reddish-brown diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete conversion.

Step 2: Sandmeyer Cyanation

-

Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.

-

Causality: Using a solution of the cyanide salt with CuCN forms a soluble copper cyanide complex, which is the active catalyst for the substitution reaction.

-

-

Reaction: Slowly add the cold diazonium salt solution from Step 1 to the cold copper cyanide solution under vigorous stirring.

-

Causality: This addition should be controlled to manage the evolution of nitrogen gas. Vigorous stirring ensures efficient mixing of the two phases.

-

-

Warming and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 50-60 °C for 1-2 hours until gas evolution ceases. This indicates the reaction is complete.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to yield pure this compound.

-

Key Synthetic Transformations as a Building Block

The true value of this compound is realized in its subsequent reactions. The three functional groups offer independent and orthogonal handles for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C-Cl bond is the most common site for initial functionalization. Due to the strong electron-withdrawing effects of the ortho-CF₃ and para-CN groups, the carbon atom bearing the chlorine is highly electrophilic and susceptible to attack by nucleophiles.[3]

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The aromaticity is temporarily broken. In the second step, the chloride ion is eliminated, and aromaticity is restored. The stability of the Meisenheimer complex, which is enhanced by the electron-withdrawing groups, is key to the reaction's feasibility.[3]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the amine nucleophile (e.g., morpholine, 1.2-1.5 eq).

-

Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality: The base neutralizes the proton liberated from the nucleophile (if it's a primary or secondary amine), driving the reaction to completion. A polar aprotic solvent is chosen because it effectively solvates the cation of the base but not the anion, increasing the base's reactivity, and can stabilize the charged Meisenheimer intermediate.

-

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the desired 4-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can also be functionalized via transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-heteroatom bonds.[10]

-

Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable ligand like X-Phos (1-2 mol% Pd), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Causality: The choice of catalyst and ligand is crucial. For an electron-deficient aryl chloride like this, a more electron-rich and bulky phosphine ligand (e.g., X-Phos) is often required to facilitate the initial oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[11][12]

-

-

Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes, then heat to 80-110 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, partition between water and an organic solvent, separate the layers, and extract the aqueous layer. Combine the organic layers, dry, and concentrate. Purify by column chromatography or recrystallization.

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other important moieties.

-

Setup: Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid (e.g., 6-12 M) and water.

-

Reaction: Heat the mixture under reflux for several hours until the starting material is consumed. The reaction involves the initial formation of the benzamide, which is subsequently hydrolyzed to the carboxylic acid.[13]

-

Work-up: Cool the reaction mixture and carefully pour it onto ice. The solid product, 4-chloro-3-(trifluoromethyl)benzoic acid, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Case Study: Synthesis of Sorafenib

The utility of this building block is exemplified in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of liver and kidney cancer.[14] A key step in its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative.[14] This isocyanate is readily prepared from 4-chloro-3-(trifluoromethyl)aniline, which itself can be derived from our title compound by reduction of the nitrile and subsequent steps, or more directly from the same aniline precursor used to make the nitrile. This highlights the central role of the 4-chloro-3-(trifluoromethyl)phenyl scaffold.

Caption: Key disconnection in the synthesis of Sorafenib utilizing the core scaffold.

Summary and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its value is derived from three key attributes:

-

Activated C-Cl Bond: Readily undergoes SNAr and cross-coupling reactions.

-

Versatile Nitrile Group: Can be transformed into amides, carboxylic acids, or amines.

-

Embedded -CF₃ Group: Introduces desirable physicochemical properties into target molecules.

The continued demand for novel pharmaceuticals and agrochemicals with enhanced properties ensures that building blocks like this compound will remain central to innovation. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its functionalization and exploring its use in the synthesis of advanced materials and functional polymers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 1735-54-2 | TCI AMERICA [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-Chloro-5-cyanobenzotrifluoride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-(trifluoromethyl)benzonitrile in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective compounds. Among these, 2-Chloro-5-(trifluoromethyl)benzonitrile, also known by its synonym 2-Chloro-5-cyanobenzotrifluoride and identified by the CAS number 328-87-0, has emerged as a pivotal intermediate.[1][2][3] Its unique trifluoromethyl group imparts distinct and highly valued properties to target molecules, making it a cornerstone for chemists aiming to enhance biological activity and metabolic stability.[1][2][4] This guide offers an in-depth exploration of the commercial availability, synthesis, and critical applications of this versatile compound, providing researchers and drug development professionals with the essential knowledge to leverage its full potential.

Chemical Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and synthesis. 2-Chloro-5-(trifluoromethyl)benzonitrile is a white to brown crystalline solid that possesses a unique combination of functional groups, influencing its reactivity and utility.[1][4]

| Property | Value | Source(s) |

| CAS Number | 328-87-0 | [1][5][6] |

| Molecular Formula | C₈H₃ClF₃N | [1][4][5][6] |

| Molecular Weight | 205.56 g/mol | [1][4][5][6] |

| Appearance | White to gray to brown powder/crystal | [1][4] |

| Melting Point | 37-42 °C | [1][5][7] |

| Boiling Point | 210-212 °C | [1][5][7] |

| Density | 1.481 g/mL at 25 °C | [5][7] |

| Purity (Typical) | ≥98% (GC) | [1][6] |

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the nitrile (-CN) group, along with the chloro (-Cl) substituent, creates a unique electronic environment on the benzene ring, making it amenable to a variety of chemical transformations. The trifluoromethyl group, in particular, is a celebrated feature in medicinal chemistry, known for its ability to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[8]

Commercial Availability and Procurement

2-Chloro-5-(trifluoromethyl)benzonitrile is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider the purity, available quantities, and the supplier's reliability to ensure the integrity of subsequent synthetic work.

Leading Commercial Suppliers:

-

Sigma-Aldrich: Offers the compound with a purity of 97%.[5]

-

Chem-Impex: Provides the product with a purity of ≥98% (GC).[1]

-

Santa Cruz Biotechnology: Supplies the compound with a purity of ≥98%.[6]

-

Tokyo Chemical Industry (TCI): Lists the product with a purity of >98.0% (GC).

-

J&K Scientific: Offers a 98% purity grade.[6]

-

Acmec Biochemical: Provides the compound with 98% purity.[7]

-

Alachem Co., Ltd.: Lists the product for applications from R&D to industrial use.[9]

-

XIAMEN EQUATION CHEMICAL CO.,LTD: A manufactory that has been providing the product for several years.[10]

Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material before use. The compound is typically stored at room temperature.[1]

Key Applications in Drug Development and Agrochemicals

The utility of 2-Chloro-5-(trifluoromethyl)benzonitrile as a synthetic intermediate is most pronounced in the pharmaceutical and agrochemical sectors. Its structural motifs are integral to the creation of a variety of bioactive molecules.

Pharmaceutical Synthesis

The incorporation of the 2-chloro-5-(trifluoromethyl)phenyl moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate the pKa of nearby functional groups, thereby affecting drug-receptor interactions.[8] This intermediate is particularly valuable in the development of compounds with:

-

Anti-inflammatory and Analgesic Properties: It serves as a building block for novel therapeutic agents aimed at treating inflammation and pain.[1][4]

-

Anticancer Agents: The Sandmeyer reaction, a key process in synthesizing benzonitriles, has been employed in the synthesis of neoamphimedine, a compound suggested to target topoisomerase II in cancer therapy.[5][11]

Agrochemical Synthesis

In the agrochemical industry, the demand for more potent, selective, and environmentally benign pesticides is ever-present. 2-Chloro-5-(trifluoromethyl)benzonitrile is a crucial precursor for a range of modern crop protection agents.[1][2] The trifluoromethyl group often leads to:

-

Improved Bioavailability: Higher lipophilicity can facilitate the penetration of the active ingredient through plant cuticles or the exoskeletons of pests.[2]

-

Enhanced Efficacy: The electron-withdrawing nature of the -CF₃ group can positively influence the biological activity of the final pesticide molecule.[2]

-

Increased Metabolic Stability: Fluorinated compounds are often more resistant to enzymatic degradation, resulting in longer-lasting efficacy in the field.[2]

This intermediate is used in the synthesis of:

For instance, 2-chloro-5-(trifluoromethyl)pyridine, a derivative, is a key intermediate in the synthesis of the herbicide fluazifop.[12]

Synthesis Protocol: The Sandmeyer Reaction

The most common and efficient method for the synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution.[5] The starting material for this synthesis is 2-chloro-5-trifluoromethylaniline.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Chloro-5-trifluoromethylaniline

-

In a well-ventilated fume hood, prepare a solution of 2-chloro-5-trifluoromethylaniline in an aqueous acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Copper-Catalyzed Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to drive the reaction to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Chloro-5-(trifluoromethyl)benzonitrile.

-

Purify the crude product by recrystallization or column chromatography to yield the final product with high purity.

Mechanistic Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the desired benzonitrile product.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 328-87-0[2-Chloro-5-(trifluoromethyl)benzonitrile 98%]- Jizhi Biochemical [acmec.com.cn]

- 8. jelsciences.com [jelsciences.com]

- 9. 328-87-0 | 2-Chloro-5-(trifluoromethyl)benzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing 4-Chloro-3-(trifluoromethyl)benzonitrile

Introduction: The Strategic Importance of the Trifluoromethyl Group in Anti-Inflammatory Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate.[1][2][3] Its high electronegativity and steric bulk can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][3] A prime example of the successful application of this strategy is Celecoxib, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which features a trifluoromethyl-substituted pyrazole core.[4] This structural motif is critical for its selective inhibition of COX-2 over the COX-1 isoform, thereby reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

4-Chloro-3-(trifluoromethyl)benzonitrile emerges as a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical agents, including novel anti-inflammatory compounds.[5] Its trifluoromethyl and chloro substituents provide handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides detailed protocols for a two-step synthesis of a celecoxib analogue, a potent anti-inflammatory agent, starting from this compound. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Synthetic Strategy: A Two-Step Approach to a Celecoxib Analogue

The synthesis of the target anti-inflammatory agent from this compound is accomplished through a two-step process. The first step involves the conversion of the nitrile functionality into an acetophenone via a Grignard reaction. This is followed by a Claisen condensation and subsequent cyclization to construct the core pyrazole structure of the final product.

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone

This initial step transforms the nitrile group of the starting material into a ketone, which is a crucial precursor for the subsequent Claisen condensation. The reaction proceeds via the addition of a Grignard reagent to the nitrile, followed by acidic workup.

Protocol 1: Grignard Reaction

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (crystal)

-

Methyl iodide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a crystal of iodine and gently warm the flask to initiate the reaction.

-

Add a solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (50 mL) and add it dropwise to the Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid (100 mL) to quench the reaction and hydrolyze the intermediate imine.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Iodine Crystal: A small crystal of iodine is used to activate the surface of the magnesium turnings, facilitating the initiation of the Grignard reagent formation.

-

Slow Addition: The dropwise addition of both the methyl iodide and the nitrile solution helps to control the exothermic nature of the reactions.

-

Acidic Workup: The addition of hydrochloric acid is crucial for the hydrolysis of the intermediate imine salt to the desired ketone.[6]

Caption: Mechanism of the Grignard reaction for the synthesis of the acetophenone intermediate.

Part 2: Synthesis of the Celecoxib Analogue

This part of the synthesis involves the construction of the pyrazole ring, which is the core of the anti-inflammatory agent. This is achieved through a Claisen condensation to form a 1,3-diketone, followed by a cyclization reaction with a substituted hydrazine.

Protocol 2a: Claisen Condensation

Materials:

-

1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen inlet

Procedure:

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF (50 mL).

-

Dissolve 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Cool the reaction mixture to 0 °C and cautiously add 1 M hydrochloric acid to quench the reaction and adjust the pH to ~5.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-chloro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione, which can be used in the next step without further purification.

Causality of Experimental Choices:

-

Sodium Hydride: A strong base like sodium hydride is required to deprotonate the α-carbon of the ketone, forming an enolate which is the nucleophile in the Claisen condensation.[7][8]

-

Anhydrous THF: THF is a suitable aprotic solvent that dissolves the reactants and does not react with the strong base.

-

Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the highly reactive sodium hydride and enolate with moisture and oxygen from the air.

Protocol 2b: Cyclization to Form the Pyrazole Ring

Materials:

-

1-(4-chloro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (crude from previous step)

-

4-Sulfonamidophenylhydrazine hydrochloride

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude 1-(4-chloro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equivalent) in ethanol (100 mL).

-